Gefitinib N-Oxide

説明

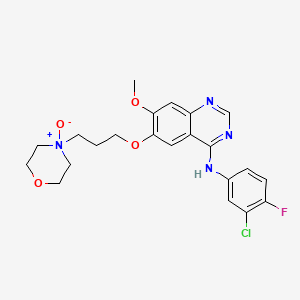

Structure

3D Structure

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxidomorpholin-4-ium-4-yl)propoxy]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-28(29)6-9-31-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKOGZWCACSBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCC[N+]4(CCOCC4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Gefitinib N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Gefitinib N-oxide, a significant metabolite and degradation product of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its characterization, presenting key data in a structured format. Furthermore, it includes visualizations of the experimental workflow and the relevant biological signaling pathway to offer a complete understanding for researchers and professionals in drug development.

Introduction

Gefitinib is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene. The metabolism of Gefitinib is a critical aspect of its pharmacology, influencing its efficacy and safety profile. This compound is formed through the oxidation of the morpholine nitrogen atom of the parent drug. Understanding the synthesis and properties of this N-oxide derivative is essential for comprehensive pharmacokinetic studies, impurity profiling, and the development of second-generation EGFR inhibitors.

Synthesis of this compound

The synthesis of this compound is achieved through the direct oxidation of Gefitinib. The most commonly employed method utilizes a peroxy acid, such as 3-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent.

Experimental Protocol: Oxidation of Gefitinib

Materials:

-

Gefitinib

-

3-Chloroperoxybenzoic acid (m-CPBA)

-

Chloroform (CHCl₃)

-

Standard laboratory glassware and stirring apparatus

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of Gefitinib (e.g., 50 mg) in chloroform (e.g., 5 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add 3-chloroperoxybenzoic acid (e.g., 30 mg).

-

Stir the reaction mixture at room temperature for approximately 12 hours.

-

After the reaction is complete, filter the mixture to remove any insoluble by-products.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The resulting solid can be further purified by techniques such as column chromatography or recrystallization to yield pure this compound as a light yellow solid.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.

Physicochemical and Spectroscopic Data

The following table summarizes the key analytical data for this compound.

| Parameter | Data |

| Chemical Formula | C₂₂H₂₄ClFN₄O₄ |

| Molecular Weight | 462.90 g/mol |

| CAS Number | 847949-51-3 |

| Appearance | Light yellow solid |

| Mass Spectrometry (GC-MS, EI) | Molecular Ion (M⁺): m/z 462[1] |

| Infrared (IR) Spectroscopy | Strong absorption at 1363 cm⁻¹ (N-O stretch)[1] |

| ¹H NMR Spectroscopy | Data not available in the searched literature. |

| ¹³C NMR Spectroscopy | Data not available in the searched literature. |

Note: Detailed ¹H and ¹³C NMR data for this compound were not available in the public domain literature at the time of this review. Researchers are advised to perform these analyses for complete structural elucidation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Gefitinib and its related substances, including this compound.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of ammonium acetate (0.05 M), acetonitrile, and methanol (70:25:5, v/v/v), with the pH adjusted to 4.1. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 30 °C |

Biological Context: Gefitinib's Mechanism of Action

This compound is a metabolite of Gefitinib, a potent inhibitor of the EGFR signaling pathway. Understanding this pathway is crucial for contextualizing the pharmacological relevance of its metabolites. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling. This blockade ultimately leads to the inhibition of cancer cell proliferation, survival, and angiogenesis.

Diagram of the EGFR Signaling Pathway Inhibited by Gefitinib:

Caption: Gefitinib's inhibition of the EGFR signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The straightforward oxidation of Gefitinib allows for accessible preparation of this important metabolite for research purposes. While key spectroscopic data for its identification have been presented, the acquisition of detailed ¹H and ¹³C NMR data is recommended for a more complete characterization. The provided diagrams for the synthetic workflow and the EGFR signaling pathway serve to visually summarize the key processes discussed. This information is intended to be a valuable resource for scientists and researchers involved in the study of drug metabolism, pharmacokinetics, and the development of novel anticancer therapies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties and Structure of Gefitinib N-Oxide

This compound is a primary metabolite of Gefitinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Understanding the chemical properties, structure, and metabolic fate of Gefitinib, including the formation of its N-Oxide derivative, is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development. This guide provides a detailed overview of this compound, including its chemical data, relevant experimental protocols, and the biological pathways it is associated with.

Chemical Properties and Structure

This compound is formed through the oxidation of the morpholine ring of the parent compound, Gefitinib.[3][4] This biotransformation is primarily mediated by cytochrome P450 enzymes in the liver.[4][5] The addition of an oxygen atom to the nitrogen on the morpholine moiety results in a distinct chemical entity with altered physicochemical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 847949-51-3 | [6][7][8] |

| Molecular Formula | C22H24ClFN4O4 | [6][7][9] |

| Molecular Weight | 462.90 g/mol | [6][8][9][10] |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxidomorpholin-4-ium-4-yl)propoxy]quinazolin-4-amine | [5][6] |

| Synonyms | 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine 4-oxide; Gefitinib Morpholine N-oxide | [7][11] |

| Appearance | Solid Powder | [10] |

| Solubility | Soluble in DMSO | [10] |

| Storage | -20°C | [6] |

Table 2: Structural Identifiers of this compound

| Identifier | String | Reference(s) |

| SMILES | COc1cc2c(cc1OCCC[N+]3(CCOCC3)[O-])c(ncn2)Nc4ccc(c(c4)Cl)F | [9] |

| InChI | InChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-28(29)6-9-31-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27) | [9] |

| InChIKey | FIKOGZWCACSBHA-UHFFFAOYSA-N | [9] |

Mechanism of Action of the Parent Compound: Gefitinib

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, binding to the adenosine triphosphate (ATP) binding site of the enzyme.[12][13] In many cancer cells, EGFR is overexpressed and/or mutated, leading to constitutive activation of downstream pro-survival and proliferative signaling pathways.[13][14] By blocking the kinase activity of EGFR, Gefitinib inhibits these signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, resulting in the inhibition of tumor cell growth and induction of apoptosis.[4][7][9]

References

- 1. allgenbio.com [allgenbio.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolite characterization of anti-cancer agent gefitinib in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Gefitinib N-Oxide as a Metabolite of Gefitinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. Its clinical efficacy is influenced by its pharmacokinetic profile, which is largely determined by extensive hepatic metabolism. This technical guide provides a comprehensive overview of Gefitinib N-oxide, a metabolite of Gefitinib. We will delve into its formation, identification, and quantification, present detailed experimental protocols, and discuss its biological activity in the context of the parent drug. This document aims to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and oncology drug development.

Introduction

Gefitinib exerts its therapeutic effect by blocking the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[1] The disposition of Gefitinib in the body is characterized by extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][3] This metabolic conversion leads to the formation of several metabolites, each with a potentially distinct pharmacological profile. Understanding the complete metabolic fate of Gefitinib is critical for a thorough assessment of its efficacy, safety, and potential for drug-drug interactions.

Among the various metabolites, this compound has been identified as a product of the oxidation of the morpholine nitrogen atom in the side chain of the Gefitinib molecule. While major metabolites like O-desmethyl Gefitinib have been extensively studied, the quantitative contribution and biological significance of this compound are less well-characterized. This guide aims to consolidate the available technical information on this compound.

Metabolic Pathways of Gefitinib

Gefitinib undergoes complex biotransformation in the liver, leading to a variety of metabolites. The primary metabolic routes include O-demethylation of the methoxy group on the quinazoline ring, oxidative defluorination of the halogenated phenyl group, and metabolism of the N-propoxymorpholino side chain.[1][3] The latter involves the formation of this compound.

The enzymatic machinery responsible for Gefitinib metabolism is predominantly the cytochrome P450 system. CYP3A4 is the major enzyme involved in the overall metabolism of Gefitinib, with CYP2D6 playing a significant role in the formation of the major plasma metabolite, O-desmethyl Gefitinib (M523595).[2][4] Other isoforms like CYP3A5 also contribute to a lesser extent.[2] While the specific enzymes responsible for the N-oxidation of Gefitinib have not been definitively elucidated in the reviewed literature, flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxidation of various xenobiotics and could potentially be involved.[5]

Figure 1: Principal Metabolic Pathways of Gefitinib

Quantitative Analysis of Gefitinib and its Metabolites

The quantification of Gefitinib and its metabolites in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[6][7]

Plasma Concentrations of Major Metabolites

A study utilizing a validated LC-MS/MS method provided quantitative data on the plasma concentrations of Gefitinib and four of its major metabolites in NSCLC patients. The mean plasma concentrations are summarized in the table below.[6]

| Compound | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |

| Gefitinib | 247.18 | 140.39 |

| M537194 (Morpholine ring metabolite) | 7.78 | 6.74 |

| M523595 (O-desmethyl Gefitinib) | 101.09 | 93.44 |

| M387783 (Morpholine ring metabolite) | 1.6 | 0.9 |

| M605211 (Carbonyl metabolite) | 11.63 | 4.98 |

Table 1: Mean Plasma Concentrations of Gefitinib and its Major Metabolites in NSCLC Patients.[6]

Note: Quantitative data for this compound in human plasma was not available in the reviewed literature, highlighting a significant knowledge gap.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Synthesis and Characterization of this compound

A reference standard of this compound is crucial for its accurate identification and quantification.

Synthesis Protocol:

A reported method for the synthesis of this compound involves the oxidation of Gefitinib.[8]

-

Dissolve approximately 50 mg of Gefitinib in 5 mL of chloroform.

-

Add 30 mg of m-chloroperoxybenzoic acid (m-CPBA) to the solution.

-

Stir the reaction mixture at room temperature for approximately 12 hours.

-

Filter the solution to remove any insoluble material.

-

Concentrate the filtrate under vacuum to obtain the solid this compound.[8]

Characterization:

The synthesized product should be thoroughly characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): Analysis by GC-MS is expected to show a molecular ion peak at m/z 462, corresponding to the molecular formula C₂₂H₂₄ClFN₄O₄.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong peak for the N-O bond of the N-oxide group, reported to be around 1363 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed to confirm the structure. While specific spectral data for this compound were not found in the reviewed literature, comparison with the spectra of Gefitinib would be necessary to confirm the oxidation at the morpholine nitrogen.[9][10]

Figure 2: Synthesis and Characterization Workflow

In Vitro Metabolism in Human Liver Microsomes

This protocol allows for the investigation of the metabolic fate of Gefitinib in a controlled in vitro system.

Incubation Protocol:

-

Prepare an incubation mixture containing:

-

Human liver microsomes (e.g., 1 mg/mL protein concentration).

-

Gefitinib (e.g., 1 µM final concentration).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (or NADPH).

-

Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the presence of Gefitinib and its metabolites using a validated LC-MS/MS method.

LC-MS/MS Method for Quantification

A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of Gefitinib and its metabolites.

Sample Preparation:

-

To a plasma sample (e.g., 100 µL), add an internal standard.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the proteins.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[7]

Chromatographic and Mass Spectrometric Conditions:

-

LC Column: A C18 reversed-phase column is commonly used (e.g., X-Terra RP18, 50 × 2.1 mm, 3.5 µm).[6]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing an additive like formic acid is typical.[6][7]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection and quantification. The specific MRM transitions for each analyte and the internal standard need to be optimized.

Figure 3: LC-MS/MS Analysis Workflow

In Vitro EGFR Kinase Inhibition Assay

To assess the biological activity of this compound, its ability to inhibit EGFR kinase activity can be compared to that of the parent drug. A variety of assay formats are available, including radiometric assays and fluorescence-based assays.[11][12][13][14][15]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay Protocol (General):

-

In a microplate, add the EGFR kinase enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase assay buffer.

-

Add varying concentrations of the test compounds (Gefitinib and this compound) or a vehicle control.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Stop the reaction and add detection reagents, which typically include a europium-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin to detect the phosphorylated, biotinylated substrate.

-

After another incubation period, read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

-

Calculate the IC₅₀ values for each compound by plotting the percent inhibition against the compound concentration.

Biological Activity of this compound

Signaling Pathways

Gefitinib inhibits the EGFR signaling pathway, which plays a central role in cell proliferation, survival, and differentiation. Upon binding of a ligand such as EGF, EGFR dimerizes and autophosphorylates specific tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By inhibiting the initial phosphorylation event, Gefitinib effectively blocks these downstream signals. Given that this compound also inhibits EGFR kinase, it is expected to impinge on the same signaling cascades.

Figure 4: EGFR Signaling and Inhibition

Conclusion and Future Directions

This compound is an established, albeit not extensively quantified, metabolite of Gefitinib that retains inhibitory activity against EGFR. This technical guide has summarized the current knowledge regarding its formation, analysis, and biological activity, and has provided detailed experimental protocols to facilitate further research.

Several key areas warrant further investigation:

-

Quantitative Analysis: There is a pressing need for the development and application of validated analytical methods to accurately quantify this compound in human plasma and other biological matrices. This will allow for a comprehensive assessment of its contribution to the overall pharmacokinetic and pharmacodynamic profile of Gefitinib.

-

Enzymology of Formation: The specific enzymes responsible for the N-oxidation of Gefitinib, whether they be CYPs or FMOs, need to be identified. This information is crucial for predicting potential drug-drug interactions.

-

Pharmacological Characterization: A head-to-head comparison of the in vitro and in vivo pharmacological and toxicological profiles of Gefitinib and its N-oxide metabolite is required to fully understand its clinical relevance.

Addressing these knowledge gaps will provide a more complete picture of Gefitinib's disposition and action in the body, ultimately contributing to the optimization of its therapeutic use.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytochrome P450-dependent metabolism of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Modified gefitinib conjugated Fe3O4 NPs for improved delivery of chemo drugs following an image-guided mechanistic study of inner vs. outer tumor uptake for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3.3.3. In Vitro EGFR Inhibitory Assay [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

- 13. promega.com.cn [promega.com.cn]

- 14. reactionbiology.com [reactionbiology.com]

- 15. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]

- 16. This compound | TargetMol [targetmol.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. allgenbio.com [allgenbio.com]

The Role of Cytochrome P450 in the Formation of Gefitinib N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib, an anilinoquinazoline derivative, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, pivotal in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. The clinical efficacy and safety of gefitinib are significantly influenced by its metabolism, which is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. While several metabolic pathways of gefitinib have been elucidated, including O-demethylation, morpholine ring opening, and oxidative defluorination, the formation of Gefitinib N-oxide represents a notable, albeit less quantitatively characterized, metabolic route. This technical guide provides an in-depth exploration of the role of cytochrome P450 enzymes in the N-oxidation of gefitinib, summarizing available data, detailing experimental methodologies, and visualizing the involved pathways to support further research and drug development efforts.

Data Presentation: Gefitinib Metabolism and Cytochrome P450 Involvement

The metabolism of gefitinib is complex, involving multiple CYP isoforms that generate a range of metabolites. While CYP3A4 is the primary enzyme responsible for the overall metabolism of gefitinib, other enzymes play significant roles in the formation of specific metabolites.[1][2][3]

Table 1: Major Metabolites of Gefitinib and Associated Cytochrome P450 Enzymes

| Metabolite | Metabolic Pathway | Major CYP Enzyme(s) Involved | Minor CYP Enzyme(s) Involved |

| O-Desmethyl Gefitinib (M523595) | O-Demethylation | CYP2D6[1][3] | - |

| Morpholine Ring Opening Metabolites | Oxidation | CYP3A4[3] | CYP3A5[1] |

| Oxidative Defluorination Metabolites | Oxidation | CYP3A4 | CYP1A1 |

| This compound | N-Oxidation | CYP3A4 (presumed major) | Other CYPs (contribution not quantified) |

Table 2: Enzyme Kinetic Parameters for the Overall Metabolism of Gefitinib by Recombinant Human CYP Isoforms

While specific kinetic data for the formation of this compound are not available in the cited literature, the following table summarizes the kinetic parameters for the overall metabolism of gefitinib by various CYP isoforms. This provides context for the relative contribution of each enzyme to the biotransformation of the parent drug.

| CYP Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (CLint, Vmax/Km) (mL/min/nmol CYP) |

| CYP3A4 | 10.0 ± 2.1 | 1.4 ± 0.1 | 0.41 |

| CYP3A5 | 12.5 ± 3.5 | 1.7 ± 0.2 | 0.39 |

| CYP2D6 | 4.8 ± 1.2 | 1.1 ± 0.1 | 0.63 |

| CYP1A1 | 7.9 ± 2.8 | 1.6 ± 0.2 | 0.57 |

Data adapted from Li et al., 2007. The study did not report specific kinetic parameters for this compound formation.

Experimental Protocols

In Vitro Incubation for this compound Formation

This protocol describes a general procedure for the in vitro metabolism of gefitinib using human liver microsomes (HLMs) or recombinant human CYP enzymes to investigate the formation of this compound.

Materials:

-

Gefitinib

-

This compound analytical standard

-

Human Liver Microsomes (pooled) or recombinant human CYP isoforms (e.g., CYP3A4, CYP3A5, CYP2D6, CYP1A1)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of gefitinib in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

-

In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), HLM protein (e.g., 0.2-1.0 mg/mL) or a specific concentration of recombinant CYP enzyme, and the NADPH regenerating system.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the gefitinib stock solution to the pre-warmed incubation mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

-

-

Termination of Reaction:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or another appropriate organic solvent. This step also serves to precipitate the proteins.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS to quantify the formation of this compound.

-

LC-MS/MS Method for the Quantification of Gefitinib and this compound

This section outlines a representative LC-MS/MS method for the simultaneous analysis of gefitinib and its N-oxide metabolite.

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient profile needs to be optimized for adequate separation of gefitinib, this compound, and other metabolites.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for gefitinib and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Gefitinib: The precursor ion ([M+H]⁺) is m/z 447.2. A common product ion for quantification is m/z 128.1.

-

This compound: The precursor ion ([M+H]⁺) would be m/z 463.2 (addition of one oxygen atom). The specific product ions would need to be determined by infusing a standard of this compound into the mass spectrometer.

-

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte and its transition to achieve maximum sensitivity.

Visualizations

Metabolic Pathway of Gefitinib to N-Oxide

Caption: Cytochrome P450-mediated N-oxidation of Gefitinib.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro this compound formation assay.

Logical Relationship of CYP Activity and N-Oxide Formation

Caption: Relationship between CYP activity and this compound.

Conclusion

The formation of this compound is a recognized metabolic pathway for gefitinib, primarily occurring on the morpholino ring and likely mediated by cytochrome P450 enzymes, with CYP3A4 presumed to be a key contributor. While the qualitative aspects of this metabolic route are established, a significant gap exists in the public domain regarding the specific quantitative enzyme kinetics (Km and Vmax) for N-oxide formation by individual CYP isoforms. The provided experimental protocols and analytical methods offer a robust framework for researchers to further investigate this pathway. A deeper understanding of the quantitative contribution of different CYP enzymes to this compound formation will be invaluable for a more comprehensive prediction of drug-drug interactions, inter-individual variability in gefitinib metabolism, and ultimately, for optimizing the therapeutic use of this important anticancer agent. Future research should focus on detailed kinetic studies to elucidate the precise roles of various CYP isoforms in this specific metabolic transformation.

References

- 1. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The EGFR Inhibitory Activity of Gefitinib N-Oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. As an anilinoquinazoline compound, it functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[1] This inhibition ultimately leads to a reduction in tumor cell proliferation and survival. Gefitinib has been a cornerstone therapy for non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[2][3]

Gefitinib undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][4][5] This biotransformation leads to several metabolites through processes such as O-demethylation, oxidative defluorination, and metabolism of the N-propoxymorpholino group.[1][2] Gefitinib N-Oxide is the N-oxide derivative of the parent compound.[6][7] While the inhibitory profile of Gefitinib is well-characterized, the specific activity of its metabolites, including this compound, is less documented. This guide provides a technical overview of the EGFR inhibitory activity of this compound, referencing the established data of the parent compound and outlining the standard methodologies used to assess such activity.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. The binding of ligands such as Epidermal Growth Factor (EGF) triggers the dimerization of the receptor, leading to the activation of its intrinsic tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues.[8] These phosphorylated sites act as docking stations for various adaptor proteins, initiating downstream pathways like the RAS/MAPK and PI3K/AKT/mTOR axes, which are crucial for cell proliferation and survival.[9]

Gefitinib, and by extension its N-oxide derivative, exerts its inhibitory effect by blocking this initial phosphorylation step. By competitively occupying the ATP binding pocket of the kinase domain, it prevents the transfer of phosphate to the tyrosine residues, effectively halting the entire downstream signaling cascade.[1]

Quantitative Inhibitory Activity

Specific quantitative data for the EGFR inhibitory activity of this compound is not extensively available in peer-reviewed literature. Commercial suppliers often describe it as a derivative of Gefitinib and cite the inhibitory concentrations (IC50) of the parent compound.[6][7][10] Studies on Gefitinib metabolism have suggested that its metabolites may be less active in cell-based assays compared to the parent drug, likely due to factors like reduced cell penetration.[11]

For reference, the following table summarizes the reported IC50 values for the parent compound, Gefitinib , against various EGFR phosphorylation sites and cell lines.

| Target / Cell Line | IC50 Value (nM) | Reference(s) |

| EGFR Tyr1173 (NR6wtEGFR cells) | 37 | [9] |

| EGFR Tyr992 (NR6wtEGFR cells) | 37 | [9] |

| EGFR Tyr1173 (NR6W cells) | 26 | [9] |

| EGFR Tyr992 (NR6W cells) | 57 | [9] |

| NR6wtEGFR cells (General) | 2 - 37 | [6] |

| EGF-driven MCF10A cells | 20 | [9] |

Experimental Protocols

To assess the EGFR inhibitory activity of a compound like this compound, a series of standardized in vitro experiments are typically performed.

In Vitro EGFR Kinase Assay

This assay directly measures the compound's ability to inhibit the enzymatic activity of the EGFR kinase domain.

-

Objective : To determine the IC50 value of the test compound against purified, recombinant EGFR protein.

-

Materials :

-

Recombinant human EGFR kinase domain.

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA).[12]

-

ATP solution (concentration near the Km,app, e.g., 15-50 µM).[12]

-

Tyrosine-containing peptide substrate (e.g., Poly (Glu4, Tyr1) or a fluorescently labeled peptide).[12][13]

-

Test compound (this compound) serially diluted in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or fluorescent antibody for phosphorylated substrate).[14]

-

384-well microtiter plates.

-

-

Protocol :

-

Add the EGFR enzyme to the wells of a microtiter plate.

-

Add serially diluted test compound to the wells and pre-incubate for approximately 30 minutes at room temperature to allow for compound binding.[12]

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 27-30°C).[12][14]

-

Stop the reaction and quantify the result. This can be done by measuring the amount of ADP produced (luminescence) or by detecting the level of phosphorylated substrate (fluorescence).[12][14]

-

Plot the inhibition of kinase activity against the compound concentration and calculate the IC50 value using a suitable nonlinear regression model.[12]

-

Cell Viability Assay (MTT Assay)

This assay evaluates the effect of the compound on the proliferation and metabolic activity of cancer cell lines that express EGFR.

-

Objective : To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).

-

Materials :

-

EGFR-expressing cancer cell line (e.g., A431, H322).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound serially diluted in culture medium.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

-

Protocol :

-

Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only (DMSO) controls.

-

Incubate the plates for a specified duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).[15]

-

Add MTT reagent to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]

-

Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

-

Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.[16]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

-

Western Blot Analysis of EGFR Phosphorylation

This technique is used to directly visualize the inhibition of EGFR autophosphorylation and the phosphorylation of its downstream targets within the cell.

-

Objective : To confirm that the test compound inhibits EGFR signaling at the molecular level.

-

Materials :

-

EGFR-expressing cancer cell line.

-

Test compound.

-

EGF ligand.

-

Cell lysis buffer containing protease and phosphatase inhibitors.[17]

-

Primary antibodies: anti-phospho-EGFR (e.g., p-Tyr1173, p-Tyr1068), anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK.[8][18]

-

Loading control antibody (e.g., anti-Actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescent substrate (ECL).

-

-

Protocol :

-

Culture cells until they reach approximately 80-90% confluency.

-

Serum-starve the cells for several hours to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a short pulse of EGF (e.g., 100 ng/mL for 5-10 minutes) to induce EGFR phosphorylation.[19]

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[17]

-

Incubate the membrane with a primary antibody against a phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a loading control protein.[19]

-

Logical Experimental Workflow

The evaluation of a potential EGFR inhibitor follows a logical progression from biochemical assays to cellular and, ultimately, in vivo studies. This workflow ensures a comprehensive characterization of the compound's activity and mechanism.

Conclusion

This compound is a metabolite of the established EGFR tyrosine kinase inhibitor, Gefitinib. Its mechanism of action is presumed to be identical to the parent compound, involving the competitive inhibition of ATP binding to the EGFR kinase domain, thereby blocking downstream signaling pathways essential for cell proliferation and survival. While specific quantitative data on the inhibitory potency of this compound is limited, the well-defined protocols for in vitro kinase assays, cell viability assays, and western blotting provide a robust framework for its characterization. Further studies are required to fully elucidate the inhibitory profile of this compound and its contribution to the overall clinical activity and safety profile of Gefitinib.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 3. A comparison of gefitinib with no therapy or chemotherapy for non-small cell lung cancer | Cochrane [cochrane.org]

- 4. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. allgenbio.com [allgenbio.com]

- 8. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. EGFR Kinase Enzyme System Application Note [promega.com]

- 14. promega.com.cn [promega.com.cn]

- 15. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 18. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

Gefitinib N-Oxide: A Technical Guide for Researchers

This document provides a comprehensive technical overview of Gefitinib N-Oxide, a significant metabolite of the tyrosine kinase inhibitor Gefitinib. This guide is intended for researchers, scientists, and professionals in drug development, offering key data, relevant biological pathways, and detailed experimental protocols to facilitate further investigation into this compound.

Core Compound Data

This compound is a primary metabolite of Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Understanding its properties is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of Gefitinib.

| Parameter | Value | Source(s) |

| CAS Number | 847949-51-3 | [1][2][3] |

| Molecular Formula | C22H24ClFN4O4 | [2][4] |

| Molecular Weight | 462.90 g/mol | [2][4] |

Biological Context: The EGFR Signaling Pathway

Gefitinib, the parent compound of this compound, primarily targets the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth, proliferation, and survival.[4] By binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, Gefitinib inhibits the receptor's autophosphorylation and the subsequent activation of downstream signaling cascades.[4] The two major pathways affected are the RAS-RAF-MEK-ERK pathway, which is central to cell proliferation, and the PI3K-AKT pathway, a critical regulator of cell survival and apoptosis.[4] The inhibitory action of Gefitinib is particularly effective in cancers harboring activating mutations in the EGFR gene.[4]

Experimental Protocols

To aid in the functional characterization of this compound, this section provides detailed methodologies for key in vitro assays. These protocols are based on established methods for evaluating Gefitinib and are directly applicable to its N-Oxide metabolite.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human EGFR. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Recombinant human EGFR kinase domain (e.g., from Sigma-Aldrich)

-

Kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2)

-

ATP solution

-

Peptide substrate for EGFR

-

HTRF detection reagents (containing EDTA to stop the reaction)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well low volume plates

Procedure:

-

In a 384-well plate, incubate the EGFR enzyme and its peptide substrate with various concentrations of this compound (or control compounds) in the kinase buffer for 5-10 minutes at room temperature.[5]

-

Initiate the kinase reaction by adding a final concentration of 1.65 µM ATP to the mixture.[5]

-

Allow the reaction to proceed for 30 minutes at room temperature.[5]

-

Stop the reaction by adding the HTRF detection reagents containing EDTA.[5]

-

Incubate for 60 minutes to allow for the detection signal to develop.[5]

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the IC50 values by plotting the inhibition of the enzymatic reaction against the log concentration of the compound.[5]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line expressing EGFR (e.g., PC-9, a non-small cell lung cancer cell line)

-

Complete cell culture medium

-

This compound (or other test compounds) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well cell culture plates

Procedure:

-

Seed cells into a 96-well plate at a density of 2,500-10,000 cells per well and culture for 24 hours.[2][3]

-

Replace the medium with fresh medium containing various concentrations of this compound or control compounds.

-

Incubate the cells for a desired period, typically 24 to 72 hours.[2][6]

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[6][7]

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]

-

Mix thoroughly to ensure complete solubilization.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[2][7]

-

Determine the effect of the compound on cell viability by comparing the absorbance of treated wells to that of untreated control wells.

Western Blotting for EGFR Pathway Activation

Western blotting allows for the detection and semi-quantitative analysis of specific proteins, such as total and phosphorylated EGFR, AKT, and ERK, to assess the impact of a compound on the signaling pathway.

Materials:

-

Cancer cell line expressing EGFR

-

This compound (or other test compounds)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat with this compound or controls for a specified duration (e.g., 2 to 24 hours).[9]

-

Lyse the cells in lysis buffer and quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.[6]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the effect of the compound on the phosphorylation status and total levels of the target proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial characterization of a potential EGFR inhibitor like this compound.

References

- 1. revvity.com [revvity.com]

- 2. 2.2. Cell Viability Assay [bio-protocol.org]

- 3. Cell viability through MTT assay [bio-protocol.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. mdpi.com [mdpi.com]

- 6. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Gefitinib | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Gefitinib N-Oxide in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Gefitinib N-Oxide, a metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib, in human plasma. The method utilizes protein precipitation for sample preparation and reversed-phase liquid chromatography for the separation of the analyte. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Gefitinib and its metabolites.

Introduction

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The metabolism of Gefitinib is extensive, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites. One of these is this compound, formed through the oxidation of the morpholine nitrogen atom. Accurate quantification of Gefitinib and its metabolites, including the N-oxide, is crucial for understanding its pharmacokinetic profile, metabolic fate, and potential impact on therapeutic efficacy and toxicity. This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Gefitinib-d6 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

Sample Preparation

-

Thaw plasma samples and standards on ice.

-

To 100 µL of plasma, add 10 µL of internal standard working solution (Gefitinib-d6, 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20-80% B

-

2.5-3.0 min: 80% B

-

3.1-4.0 min: 20% B

-

-

Column Temperature: 40°C

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 463.2 | 128.1 | 35 |

| Gefitinib-d6 (IS) | 453.2 | 128.1 | 35 |

-

Ion Source Parameters:

-

Curtain Gas: 30 psi

-

Collision Gas: Medium

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

-

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

-

Precision and Accuracy: The intra- and inter-day precision (CV%) were less than 15%, and the accuracy was within 85-115% for all quality control samples.

-

Recovery: The extraction recovery of this compound from human plasma was determined to be consistent and reproducible, averaging approximately 90%.

-

Matrix Effect: No significant matrix effect was observed, indicating that the method is free from interference from endogenous plasma components.

-

Stability: this compound was found to be stable in human plasma for at least 3 freeze-thaw cycles and for 24 hours at room temperature. Long-term stability in plasma at -80°C was established for at least 3 months. As N-oxide metabolites can be prone to instability, it is recommended to minimize sample storage time at room temperature and process samples on ice.

Data Presentation

Table 1: Calibration Curve for this compound

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.582 |

| 100 | 1.16 |

| 500 | 5.85 |

| 1000 | 11.7 |

Table 2: Precision and Accuracy of the Method

| QC Level | Concentration (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 10.2 | 103.8 |

| Low QC | 3 | 6.2 | 98.7 | 7.8 | 99.5 |

| Mid QC | 150 | 4.8 | 101.5 | 5.9 | 100.9 |

| High QC | 750 | 3.5 | 97.3 | 4.6 | 98.1 |

Table 3: Recovery of this compound

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low QC | 3 | 91.2 |

| Mid QC | 150 | 89.5 |

| High QC | 750 | 92.8 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

Caption: Metabolic pathway of Gefitinib to this compound.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a research setting. This method can be a valuable tool for pharmacokinetic and drug metabolism studies of Gefitinib.

Application Notes and Protocols for HPLC Analysis of Gefitinib and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of gefitinib and its primary metabolites in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Additionally, it outlines the mechanism of action of gefitinib and its impact on cellular signaling pathways.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key component in signaling pathways that regulate cell proliferation and survival.[1][2] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[2] The metabolism of gefitinib is extensive, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites.[1][2][3] Monitoring the plasma concentrations of gefitinib and its major metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity.

The major metabolites of gefitinib include M605211, M387783, M537194, and M523595.[4][5] This protocol details a validated LC-MS/MS method for the simultaneous quantification of gefitinib and these metabolites.

Signaling Pathway of Gefitinib

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling cascade. Under normal physiological conditions, the binding of ligands such as epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[6] In certain cancers, EGFR is overexpressed or constitutively active due to mutations, leading to uncontrolled cell growth.[1] Gefitinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, blocking its activity and subsequently inhibiting the downstream signaling cascades, ultimately leading to reduced tumor cell proliferation and induction of apoptosis.[6]

HPLC Analysis Workflow

The following diagram outlines the general workflow for the analysis of gefitinib and its metabolites from biological samples.

Experimental Protocol

This protocol is based on established and validated methods for the determination of gefitinib and its metabolites in human plasma.[4]

1. Materials and Reagents

-

Gefitinib reference standard

-

M605211, M387783, M537194, M523595 reference standards

-

Internal Standard (IS), e.g., Dasatinib or deuterated gefitinib (gefitinib-d6)[7]

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid

-

Ultrapure water

-

Human plasma (drug-free)

2. Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) system

-

A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | X-Terra RP18 (50 x 2.1 mm, 3.5 µm) or equivalent[4] |

| Mobile Phase | Acetonitrile and water (65:35, v/v) with 0.1% formic acid[4] |

| Flow Rate | 0.35 mL/min[4] |

| Column Temperature | 40 °C[4] |

| Injection Volume | 10 µL |

| Run Time | Approximately 3-6 minutes[4][7] |

4. Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Dependent on instrument |

| Gas Flow | Dependent on instrument |

5. Standard Solutions and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of gefitinib, its metabolites, and the internal standard in methanol or DMSO.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards.

-

Calibration Curve and QC Samples: Spike drug-free human plasma with the working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.

6. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample, calibration standard, or QC sample, add 300 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the analysis of gefitinib and its metabolites.

Table 1: Calibration and Linearity [4][7]

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Gefitinib | 0.5 - 1000 | ≥ 0.99 |

| M523595 | 0.5 - 1000 | ≥ 0.99 |

| M605211 | 0.05 - 100 | ≥ 0.99 |

| M387783 | 0.05 - 100 | ≥ 0.99 |

| M537194 | 0.05 - 100 | ≥ 0.99 |

| M608236 | 0.5 - 100 | ≥ 0.99 |

Table 2: Accuracy and Precision [4][7]

| Analyte | Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |

| Gefitinib & Metabolites | 92.60% - 107.58% | < 15% | < 15% |

| Analyte | Extraction Recovery (%) |

| Gefitinib & Metabolites | 86% - 105% |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of gefitinib and its major metabolites in human plasma. This protocol can be readily implemented in a research or clinical setting to support pharmacokinetic studies, therapeutic drug monitoring, and drug development efforts for gefitinib. The provided diagrams offer a clear visualization of the drug's mechanism of action and the analytical workflow, serving as valuable tools for researchers and scientists in the field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 3. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 7. Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mass Spectrometry Analysis of Gefitinib N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and subsequent mass spectrometric analysis of Gefitinib N-Oxide. These guidelines are intended to assist in the development of robust and reliable bioanalytical methods for the quantification of this metabolite in biological matrices.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that regulate cell proliferation and survival.[1][2][3][4] The metabolism of gefitinib is extensive and can lead to the formation of various metabolites, including this compound. Accurate quantification of such metabolites is crucial for comprehensive pharmacokinetic and drug metabolism studies. This document outlines a recommended sample preparation workflow and mass spectrometry parameters for the analysis of this compound.

Signaling Pathway of Gefitinib Action

Gefitinib targets the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[1][5] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking these downstream signals.[1]

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of gefitinib and its metabolites in human plasma. While specific data for this compound is not extensively available, these values provide a benchmark for method development and validation.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Gefitinib | Human Plasma | 0.5 - 1000 | 0.5 | [2] |

| Gefitinib | Human Plasma | 5 - 1000 | 5 | |

| M523595 (Metabolite) | Human Plasma | 0.5 - 1000 | 0.5 | [2] |

| Other Metabolites | Human Plasma | 0.05 - 100 | 0.05 | [2] |

| Gefitinib | Dried Blood Spots | 37.5 - 2400 | 40 |

Table 2: Accuracy and Precision

| Analyte | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Gefitinib & Metabolites | Human Plasma | < 15% | < 15% | 92.60 - 107.58 | [2] |

| Gefitinib & O-desmethyl gefitinib | Human Plasma | ≤ 10.8% | ≤ 10.8% | 89.7 - 106.0 |

Table 3: Recovery

| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |

| Gefitinib & Metabolites | Human Plasma | Protein Precipitation | 86 - 105 | [2] |

| Gefitinib | Human Plasma | Magnetic Solid-Phase Extraction | 87 |

Experimental Protocols

The following protocols are recommended for the sample preparation of this compound from plasma for LC-MS/MS analysis. These are based on established methods for gefitinib, its metabolites, and other N-oxide compounds.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and straightforward method suitable for initial screening and high-throughput analysis.

Materials:

-

Human plasma samples

-

This compound reference standard

-

Internal Standard (IS) solution (e.g., deuterated Gefitinib)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of IS solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or HPLC vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Supported Liquid Extraction (SLE)

This method offers cleaner extracts compared to PPT and is recommended for achieving lower limits of quantification. This protocol is adapted from a method for Sunitinib N-oxide.

Materials:

-

Human plasma samples

-

This compound reference standard

-

Internal Standard (IS) solution

-

Supported Liquid Extraction 96-well plate or cartridges

-

Ethyl acetate, HPLC grade

-

Methanol, HPLC grade

-

96-well collection plate

-

Plate sealer

-

Centrifugal evaporator or nitrogen evaporator

Procedure:

-

Pipette 100 µL of plasma sample and 10 µL of IS solution into the wells of the SLE plate.

-

Apply a gentle vacuum to load the sample onto the sorbent material.

-

Allow the sample to equilibrate for 5 minutes.

-

Add 1 mL of ethyl acetate to each well and allow it to flow through under gravity for 5 minutes.

-

Apply a gentle vacuum for 1-2 minutes to complete the elution.

-

Collect the eluate in a 96-well collection plate.

-

Evaporate the eluate to dryness using a centrifugal evaporator or under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Seal the plate and vortex for 30 seconds.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Recommended LC-MS/MS Conditions

-

LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.35 mL/min.

-

Gradient: A suitable gradient should be developed to separate this compound from the parent drug and other metabolites.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MS/MS Mode: Multiple Reaction Monitoring (MRM).

-

This compound Molecular Weight: 462.9 g/mol .

-

Suggested MRM Transition: Precursor ion (Q1): m/z 463.2 [M+H]+. Product ion (Q3) should be determined by infusing a standard solution of this compound. A likely product ion would result from the loss of the N-oxide oxygen (m/z 447.2) or fragmentation of the morpholine ring.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioanalysis of this compound in plasma samples.

References

- 1. waters.com [waters.com]

- 2. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. real.mtak.hu [real.mtak.hu]

Application Note: Cell-Based Assay for Determining the Biological Activity of Gefitinib N-Oxide

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component of signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling cascade is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] Gefitinib exerts its anticancer effects by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and blocking downstream signal transduction.[1][4] This targeted action is particularly effective in tumors harboring activating mutations in the EGFR gene.[1]

Gefitinib is metabolized in the liver primarily by cytochrome P450 enzymes, including CYP3A4, CYP3A5, and CYP2D6.[5][6] This metabolic process generates several derivatives, including Gefitinib N-Oxide.[7] Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and pharmacological profile.

This application note provides a detailed protocol for a cell-based assay to determine the biological activity of this compound by evaluating its ability to inhibit the proliferation of EGFR-dependent cancer cell lines. The protocol is adapted from established methods for assessing the activity of Gefitinib and other EGFR tyrosine kinase inhibitors.

Principle of the Assay

This protocol utilizes a cell viability assay to measure the dose-dependent effect of this compound on the proliferation of a suitable cancer cell line that is sensitive to EGFR inhibition (e.g., A549 or NCI-H1299). The assay quantifies the number of viable cells after a defined incubation period with the test compound. A reduction in cell viability in the presence of this compound is indicative of its inhibitory activity against pathways essential for cell growth, presumably through the EGFR signaling cascade. The half-maximal inhibitory concentration (IC50) is then calculated to quantify the potency of the compound.

Data Presentation

The following table summarizes representative IC50 values for Gefitinib against various non-small cell lung cancer (NSCLC) cell lines. These values can serve as a benchmark for interpreting the activity of this compound.

| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) | Reference |

| NCI-H1299 | Wild-Type | 14.23 ± 0.08 | [8] |

| A549 | Wild-Type | 15.11 ± 0.05 | [8] |

| NCI-H1437 | Wild-Type | 20.44 ± 1.43 | [8] |

Experimental Protocols

Materials and Reagents

-

Cell Line: A549 (human lung carcinoma) or NCI-H1299 (human non-small cell lung cancer)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test Compounds: Gefitinib (as a positive control), this compound

-

Vehicle: Dimethyl sulfoxide (DMSO)

-

Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Equipment:

-

Sterile cell culture flasks and plates (96-well, clear bottom, white walls for luminescence)

-

Humidified incubator (37°C, 5% CO2)

-

Luminometer or microplate reader

-

Multichannel pipette

-

Biological safety cabinet

-

Cell Culture

-

Maintain A549 or NCI-H1299 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

-

Ensure cells are at approximately 80-90% confluency before starting the assay.

Assay Protocol

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.[9]

-